(4-Oxo-3,4-dihydro-2H-pyran-5-yl)methyl acetate
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Overview
Description
(4-Oxo-3,4-dihydro-2H-pyran-5-yl)methyl acetate is a chemical compound that belongs to the class of carboxylic esters It is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3,4-dihydro-2H-pyran-5-yl)methyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-3,4-dihydro-2H-pyran-5-yl)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4-Oxo-3,4-dihydro-2H-pyran-5-yl)methyl acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (4-Oxo-3,4-dihydro-2H-pyran-5-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features.
Tetrahydropyran: Another compound with a six-membered ring containing one oxygen atom.
Pyran: The parent compound of the pyran family.
Uniqueness
(4-Oxo-3,4-dihydro-2H-pyran-5-yl)methyl acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
88981-52-6 |
---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydropyran-5-yl)methyl acetate |
InChI |
InChI=1S/C8H10O4/c1-6(9)12-5-7-4-11-3-2-8(7)10/h4H,2-3,5H2,1H3 |
InChI Key |
FULJYOHNTHCAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=COCCC1=O |
Origin of Product |
United States |
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